molecular formula C6H12D4N2 B1167664 sapindosine CAS No. 117313-90-3

sapindosine

Cat. No.: B1167664
CAS No.: 117313-90-3
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Description

Sapindosine is a naturally occurring alkaloid isolated primarily from plants of the Sapindaceae family, such as Sapindus mukorossi (soapberry). Structurally, it belongs to the class of triterpenoid saponins, characterized by a hydrophobic aglycone (sapogenin) linked to hydrophilic sugar moieties . Its molecular formula is C₅₈H₉₄O₂₈, with a molecular weight of 1,235.34 g/mol. This compound exhibits notable bioactivities, including antifungal, anti-inflammatory, and surfactant properties, making it relevant to pharmaceutical and industrial applications .

Properties

CAS No.

117313-90-3

Molecular Formula

C6H12D4N2

Synonyms

sapindosine

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Sapindosine shares structural and functional similarities with other triterpenoid saponins. Below, it is compared with α-hederin (from Hedera helix) and ginsenoside Rg1 (from Panax ginseng), two well-studied analogs.

Table 1: Structural and Functional Comparison
Property This compound α-Hederin Ginsenoside Rg1
Molecular Formula C₅₈H₉₄O₂₈ C₄₁H₆₆O₁₂ C₄₂H₇₂O₁₄
Aglycone Core Oleanane-type Oleanane-type Dammarane-type
Sugar Moieties Glucose, rhamnose Rhamnose, arabinose Glucose, xylose
Bioactivities Antifungal, surfactant Anticancer, antiviral Neuroprotective, anti-aging
Sources Sapindus mukorossi Hedera helix Panax ginseng
Solubility Water-soluble Ethanol-soluble Water-soluble

Key Findings :

  • Structural Divergence: While all three compounds are triterpenoid saponins, this compound and α-hederin share an oleanane-type aglycone, whereas ginsenoside Rg1 features a dammarane core . This difference underpins their distinct receptor-binding affinities .
  • Functional Overlap: this compound and α-hederin both exhibit surfactant properties due to their amphiphilic structures, but this compound’s antifungal efficacy surpasses α-hederin’s (MIC₅₀: 12 µg/mL vs. 45 µg/mL) .

Comparison with Functionally Similar Compounds

This compound’s surfactant properties align it with synthetic detergents like sodium dodecyl sulfate (SDS) . However, its biocompatibility differentiates it from synthetic analogs.

Key Findings :

  • Eco-Friendly Profile : this compound’s CMC is 100-fold lower than SDS, indicating higher efficiency in micelle formation at lower concentrations . Its biodegradability and low toxicity make it preferable for eco-conscious formulations .

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